Cas no 1806871-01-1 (2-Bromo-4-(difluoromethyl)-6-iodopyridine-3-carboxaldehyde)

2-Bromo-4-(difluoromethyl)-6-iodopyridine-3-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4-(difluoromethyl)-6-iodopyridine-3-carboxaldehyde
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- Inchi: 1S/C7H3BrF2INO/c8-6-4(2-13)3(7(9)10)1-5(11)12-6/h1-2,7H
- InChI Key: JAXQGOYMJOXOKJ-UHFFFAOYSA-N
- SMILES: IC1=CC(C(F)F)=C(C=O)C(=N1)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 195
- XLogP3: 2.6
- Topological Polar Surface Area: 30
2-Bromo-4-(difluoromethyl)-6-iodopyridine-3-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029060500-250mg |
2-Bromo-4-(difluoromethyl)-6-iodopyridine-3-carboxaldehyde |
1806871-01-1 | 97% | 250mg |
$1,008.00 | 2022-03-31 | |
Alichem | A029060500-1g |
2-Bromo-4-(difluoromethyl)-6-iodopyridine-3-carboxaldehyde |
1806871-01-1 | 97% | 1g |
$2,920.40 | 2022-03-31 | |
Alichem | A029060500-500mg |
2-Bromo-4-(difluoromethyl)-6-iodopyridine-3-carboxaldehyde |
1806871-01-1 | 97% | 500mg |
$1,630.00 | 2022-03-31 |
2-Bromo-4-(difluoromethyl)-6-iodopyridine-3-carboxaldehyde Related Literature
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2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
Additional information on 2-Bromo-4-(difluoromethyl)-6-iodopyridine-3-carboxaldehyde
Comprehensive Overview of 2-Bromo-4-(difluoromethyl)-6-iodopyridine-3-carboxaldehyde (CAS No. 1806871-01-1)
2-Bromo-4-(difluoromethyl)-6-iodopyridine-3-carboxaldehyde (CAS No. 1806871-01-1) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This compound, characterized by its unique halogenated pyridine structure, serves as a critical intermediate in the synthesis of complex molecules. Its molecular formula, C7H3BrF2INO, highlights the presence of multiple functional groups, including bromo, difluoromethyl, iodo, and carboxaldehyde, which contribute to its reactivity and versatility in chemical transformations.
The growing interest in 2-Bromo-4-(difluoromethyl)-6-iodopyridine-3-carboxaldehyde is driven by its potential applications in drug discovery, particularly in the development of small-molecule inhibitors and biologically active compounds. Researchers are increasingly exploring its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing heterocyclic scaffolds for medicinal chemistry. Additionally, its difluoromethyl group has been linked to enhanced metabolic stability and bioavailability, making it a valuable moiety in the design of next-generation therapeutics.
In the context of agrochemical innovation, 2-Bromo-4-(difluoromethyl)-6-iodopyridine-3-carboxaldehyde is being investigated for its role in the synthesis of novel pesticides and herbicides. The incorporation of halogen atoms and fluorine-containing groups is known to improve the efficacy and environmental profile of agrochemicals, aligning with the industry's push toward sustainable farming practices. This compound's ability to act as a building block for crop protection agents underscores its relevance in addressing global food security challenges.
From a material science perspective, 2-Bromo-4-(difluoromethyl)-6-iodopyridine-3-carboxaldehyde offers intriguing possibilities for the development of advanced functional materials. Its electron-deficient pyridine core and multifunctional substituents make it a candidate for designing organic semiconductors and luminescent materials. These applications are particularly relevant in the era of flexible electronics and optoelectronic devices, where researchers seek to optimize performance and reduce costs.
The synthesis and handling of 2-Bromo-4-(difluoromethyl)-6-iodopyridine-3-carboxaldehyde require expertise in organofluorine chemistry and halogenation techniques. Recent advancements in green chemistry have also prompted investigations into more sustainable methods for producing this compound, such as catalytic processes and solvent-free reactions. These efforts align with the broader scientific community's focus on minimizing environmental impact while maintaining high yields and purity.
As the demand for tailor-made chemical intermediates grows, 2-Bromo-4-(difluoromethyl)-6-iodopyridine-3-carboxaldehyde stands out as a promising candidate for addressing diverse industrial and academic needs. Its compatibility with high-throughput screening and combinatorial chemistry further enhances its appeal in drug discovery pipelines and materials research. For those seeking detailed spectroscopic data or synthetic protocols, this compound's well-documented properties provide a solid foundation for further exploration.
In summary, 2-Bromo-4-(difluoromethyl)-6-iodopyridine-3-carboxaldehyde (CAS No. 1806871-01-1) represents a multifaceted tool for modern chemistry. Its applications span pharmaceuticals, agrochemicals, and materials science, reflecting the compound's adaptability and value in cutting-edge research. With ongoing studies into its reactivity and potential, this halogenated pyridine derivative is poised to play a pivotal role in shaping future innovations across multiple disciplines.
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